molecular formula C10H8N2O3S B2576979 N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide CAS No. 58979-92-3

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2576979
CAS No.: 58979-92-3
M. Wt: 236.25
InChI Key: HEIVIJJEKZUFAZ-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features both furan-2-carboxamide and thiophene-3-carboxamide moieties, a structural motif recognized for its diverse pharmacological potential. Researchers can utilize this compound as a key intermediate or building block for developing novel therapeutic agents. The core structure of carbamothioyl-furan-2-carboxamide derivatives has demonstrated promising biological activities in scientific studies. Particularly, closely related analogues have shown potent anti-cancer properties in vitro against human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) . The mechanism of action for such derivatives often involves interaction with cellular targets leading to apoptosis, making them valuable probes for oncology research. Furthermore, this class of compounds has exhibited significant anti-microbial potential against a range of bacterial and fungal strains, positioning them as promising candidates for infectious disease research . The presence of both furan and thiophene rings, along with carboxamide functional groups, allows this compound to engage in hydrogen bonding and other key intermolecular interactions with biological targets . This makes it a versatile scaffold for structure-activity relationship (SAR) studies and rational drug design, particularly in the synthesis of more complex hybrid molecules for multi-target therapies . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIVIJJEKZUFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with 3-aminothiophene-2-carboxamide. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s furan and thiophene rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide with structurally analogous compounds, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Synthesis Yield Key Observations Reference
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) Pyrazole ring, nitro group, ethylthiophene substituent 42% Lower yield due to electron-withdrawing nitro group and steric hindrance from ethylthiophene .
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives Thiadiazole ring instead of thiophene 70–89% High yields; electron-donating groups improve reaction efficiency .
(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide Styryl group with methoxy substitution Not reported Enhanced chemopreventive activity in HCT116 cancer cells due to methoxystyryl moiety .
3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide Benzothiophene core with chlorine substituent Not reported Structural rigidity from benzothiophene may influence binding affinity .
N-(2-(Diethylcarbamothioyl)ferrocenyl)furan-2-carboxamide Ferrocenyl group with carbamothioyl linkage Not reported Ferrocene moiety introduces redox-active properties for catalytic applications .

Key Research Findings and Implications

  • Synthetic Optimization : The high yield (94%) of N-(4-bromophenyl)furan-2-carboxamide suggests that similar conditions (room temperature, triethylamine base) could be adapted for synthesizing this compound.
  • Biological Relevance : The carbamoyl group in the target compound may mimic natural substrates, enhancing interactions with biological targets like kinases or cancer stem cells .
  • Structural Tunability : Modifications such as introducing selenium (e.g., diselenide compounds in ) or metal-coordinating groups (e.g., Co/Ni complexes in ) could expand applications in catalysis or antimicrobial therapy .

Biological Activity

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as carbamothioyl-furan derivatives. These compounds are synthesized through a one-pot strategy that yields moderate to excellent results (56–85%) in terms of purity and quantity . The structural characteristics of this compound contribute significantly to its biological properties, particularly the presence of the furan ring and thiophenyl moiety, which are known to enhance biological activity.

Cell Line Studies

The anti-cancer efficacy of this compound has been evaluated against several cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7, and MCF-7 (breast cancer). In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineCell Viability (%)IC50 (μg/mL)
4dHepG233.2920
4aHepG235.0125
4bHuh-737.3130
4cMCF-739.2228
Doxorubicin (Control)HepG20.62-

The compound 4d , which contains a para-methyl substituent, demonstrated the highest anti-cancer activity among the tested derivatives . The structure–activity relationship (SAR) analysis indicates that electron-donating groups enhance the anti-cancer potential, while electron-withdrawing groups diminish it.

The proposed mechanism involves the inhibition of critical pathways associated with cancer cell proliferation and survival. The compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound exhibits notable anti-microbial activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values and inhibition zones for various pathogens were assessed:

PathogenInhibition Zone (mm)MIC (μg/mL)
E. coli12270
S. aureus13265
B. cereus16230
Fungal Strains11–18122.1–186

These results indicate that the synthesized derivatives possess significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as various fungal strains . The presence of thiourea moieties in these compounds is believed to contribute to their bactericidal properties by disrupting bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Study on Hepatocellular Carcinoma : A recent study demonstrated that this compound could reduce cell viability significantly in HepG2 cells, suggesting its potential as a lead compound for liver cancer treatment .
  • Anti-Microbial Efficacy : Research has shown that derivatives of this compound could serve as effective alternatives to conventional antibiotics, particularly against resistant strains such as MRSA .

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